8-(4-chlorophenylthio)-cGMP.Na
    8-(4-chlorophenylthio)-cGMP.Na
        Potent activator of cGMP-dependent protein kinase Ia, Ib and type II as well as of cGMP-gated ion channels; High Quality Biochemicals for Research Uses
    
    
                        
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        51239-26-0    
    
    
        VCID:
        
        VC0006553    
        
        InChI:
        
        InChI=1S/C16H15ClN5O7PS.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11;/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1    
    
        
        SMILES:
        
        C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+]    
    
        
        Molecular Formula:
        
        C16H14ClN5NaO7PS    
    
        
        Molecular Weight:
        
        509.8 g/mol    
    
8-(4-chlorophenylthio)-cGMP.Na
CAS No.: 51239-26-0
Cat. No.: VC0006553
Molecular Formula: C16H14ClN5NaO7PS
Molecular Weight: 509.8 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Description | Potent activator of cGMP-dependent protein kinase Ia, Ib and type II as well as of cGMP-gated ion channels; High Quality Biochemicals for Research Uses | 
|---|---|
| CAS No. | 51239-26-0 | 
| Molecular Formula | C16H14ClN5NaO7PS | 
| Molecular Weight | 509.8 g/mol | 
| IUPAC Name | sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one | 
| Standard InChI | InChI=1S/C16H15ClN5O7PS.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11;/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1 | 
| Standard InChI Key | REEQGIQRCDWDRA-ZBMQJGODSA-M | 
| Isomeric SMILES | C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N=C(N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+] | 
| SMILES | C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+] | 
| Canonical SMILES | C1C2C(C(C(O2)N3C4=C(C(=O)N=C(N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+] | 
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